![molecular formula C18H15F3N2O2S B3634974 Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate CAS No. 4464-03-3](/img/structure/B3634974.png)
Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
Overview
Description
Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with cyano, methylphenyl, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on its application, but it may involve binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with cyano, methylphenyl, and trifluoromethyl substitutions. Examples include:
- Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]acetate
- 3-Cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine
Uniqueness
Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate is unique due to the presence of the sulfanylacetate group, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired .
Biological Activity
Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, highlighting its implications in medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The compound is characterized by a pyridine ring substituted with various functional groups, including a cyano group, a trifluoromethyl group, and a sulfanylacetate moiety. The general structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps, starting from readily available precursors. Key steps include:
- Formation of the Pyridine Ring : Utilizing condensation reactions to create the pyridine structure.
- Introduction of Functional Groups : Sequential addition of the cyano and trifluoromethyl groups through electrophilic substitution.
- Attachment of the Sulfanyl Group : This step often involves using thiol reagents under controlled conditions to ensure high yield.
Table 1: Summary of Synthetic Steps
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Condensation | Ethyl acetoacetate, cyanoacetamide |
2 | Electrophilic Substitution | Trifluoromethyl iodide |
3 | Thiol Reaction | Sulfanyl chloride |
Antitumor Effects
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, research has shown that certain pyridine derivatives can inhibit cell proliferation in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies demonstrated that derivatives of this compound significantly reduced the viability of malignant pleural mesothelioma (MPM) cells. The mechanism involved the blockade of key signaling pathways associated with tumor growth.
The biological activity is believed to stem from the compound's ability to interact with specific molecular targets, including:
- Enzymes : Inhibition of key enzymes involved in cell proliferation.
- Receptors : Modulation of receptor activity that leads to altered cell signaling pathways.
Table 2: Biological Activity Overview
Activity Type | Effect on Cells | Mechanism |
---|---|---|
Antitumor | Reduced cell viability | Inhibition of signaling pathways |
Anti-inflammatory | Decreased inflammatory markers | Modulation of immune response |
Toxicological Profile
Preliminary toxicological assessments indicate that this compound may cause skin irritation and serious eye damage upon exposure. Safety data sheets recommend handling precautions due to these effects .
Table 3: Toxicological Data
Hazard Classification | Description |
---|---|
Skin Irritation | Causes skin irritation (H315) |
Eye Damage | Causes serious eye damage (H318) |
Properties
IUPAC Name |
ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S/c1-3-25-16(24)10-26-17-13(9-22)14(18(19,20)21)8-15(23-17)12-6-4-11(2)5-7-12/h4-8H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPRREXGPQFFPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)C)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361692 | |
Record name | ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4464-03-3 | |
Record name | ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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